8-Methylcinnoline-3-carboxylic acid
Overview
Description
8-Methylcinnoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by a cinnoline ring system with a carboxylic acid group at the 3-position and a methyl group at the 8-position
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell structure, respectively .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes such as the activation of caspase proteins and inhibition of β-tubulin polymerization . These interactions can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Related compounds have been shown to affect pathways involving caspase proteins and β-tubulin . These pathways are critical for cell apoptosis and cell structure .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They have also been shown to activate caspase proteins and inhibit β-tubulin polymerization .
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acids, such as 8-Methylcinnoline-3-carboxylic acid, can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often acting as substrates in enzymatic reactions
Cellular Effects
Carboxylic acids can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carboxylic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Carboxylic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Carboxylic acids can be transported and distributed within cells and tissues in various ways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylcinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the cinnoline ring, followed by functionalization to introduce the carboxylic acid and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Methylcinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
8-Methylcinnoline-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
- 8-Methoxycoumarin-3-carboxylic acid
- 8-Hydroxyquinoline-3-carboxylic acid
- Quinoline-3-carboxylic acid
Comparison: 8-Methylcinnoline-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cinnoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the methyl group can influence the compound’s lipophilicity and binding affinity to molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Biological Activity
8-Methylcinnoline-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methyl group and a carboxylic acid functional group, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that derivatives of this compound can inhibit the growth of multidrug-resistant bacteria, highlighting its potential as a new antimicrobial agent.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Properties
The compound has also been studied for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines, particularly through the inhibition of key enzymes involved in cancer metabolism.
Case Study: Inhibition of Lactate Dehydrogenase A
A significant study demonstrated that this compound inhibits lactate dehydrogenase A (LDHA), an enzyme crucial in cancer cell metabolism. The inhibition of LDHA leads to reduced lactate production and altered energy metabolism in cancer cells, making it a promising candidate for cancer therapy.
Table 2: LDHA Inhibition Data
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 25 | |
Control (No treatment) | - | - |
3. Enzyme Inhibition
In addition to LDHA, this compound has been evaluated for its ability to inhibit other enzymes. Molecular docking studies have revealed that it interacts with various protein targets, suggesting a broad spectrum of biological activity.
Table 3: Enzyme Inhibition Studies
Enzyme | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
Protein Kinase CK2 | 15 | Competitive inhibition | |
Leucine Aminopeptidase | 30 | Non-competitive inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the carboxylic acid group enhances its solubility and facilitates interaction with enzyme active sites. Additionally, the methyl group may influence the compound's lipophilicity, enhancing cellular uptake.
Properties
IUPAC Name |
8-methylcinnoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBNUBKGNITKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146294-36-1 | |
Record name | 8-methylcinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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